molecular formula C12H10N4 B145283 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine CAS No. 129090-35-3

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

Cat. No. B145283
M. Wt: 210.23 g/mol
InChI Key: WGODGFXCRIJNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, also known as AC-260584, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of pyridine derivatives and is structurally similar to other pyridine-based compounds that have shown promising results in preclinical studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine involves the reaction of 4-cyanopyridine-2-carbonitrile with 6-methyl-2-chloronicotinonitrile in the presence of a base, followed by reduction of the resulting intermediate with sodium borohydride and subsequent reaction with ammonia.

Starting Materials
4-cyanopyridine-2-carbonitrile, 6-methyl-2-chloronicotinonitrile, Sodium borohydride, Ammonia

Reaction
Step 1: 4-cyanopyridine-2-carbonitrile is reacted with 6-methyl-2-chloronicotinonitrile in the presence of a base, such as potassium carbonate, in a polar aprotic solvent, such as DMF or DMSO, at elevated temperature to form the intermediate 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine., Step 2: The intermediate is then reduced with sodium borohydride in a solvent, such as ethanol or methanol, at room temperature to form the corresponding amine intermediate., Step 3: The amine intermediate is then reacted with ammonia in a solvent, such as ethanol or methanol, at elevated temperature to form the final product, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine.

Mechanism Of Action

The exact mechanism of action of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is not fully understood, but it is believed to inhibit the activity of certain protein kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These kinases play critical roles in the regulation of cell growth, proliferation, and survival, and their dysregulation has been implicated in the development of various diseases.

Biochemical And Physiological Effects

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have potent inhibitory effects on the activity of CDKs and GSK-3, which play critical roles in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies. Additionally, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine is its potent inhibitory effects on certain protein kinases, which make it a promising candidate for the development of targeted cancer therapies. However, its exact mechanism of action is not fully understood, and further research is needed to fully elucidate its therapeutic potential. Additionally, like many small molecule compounds, 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine may have limitations in terms of its bioavailability and toxicity, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several potential future directions for research on 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine. One possible direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. Additionally, further studies are needed to fully elucidate its mechanism of action and to identify potential biomarkers that may be useful in predicting patient response to treatment. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine, which may facilitate its translation into clinical use.

Scientific Research Applications

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been shown to have potent inhibitory effects on certain protein kinases that are involved in the regulation of cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.

properties

IUPAC Name

2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGODGFXCRIJNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20156058
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

CAS RN

129090-35-3
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129090353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20156058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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